molecular formula C17H15F3O B1343519 3-(3,5-Dimethylphenyl)-3',4',5'-trifluoropropiophenone CAS No. 898781-19-6

3-(3,5-Dimethylphenyl)-3',4',5'-trifluoropropiophenone

Cat. No.: B1343519
CAS No.: 898781-19-6
M. Wt: 292.29 g/mol
InChI Key: DATTYKXRKRFQQV-UHFFFAOYSA-N
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Description

3-(3,5-Dimethylphenyl)-3’,4’,5’-trifluoropropiophenone: is an organic compound characterized by the presence of a trifluoromethyl group and a dimethylphenyl group attached to a propiophenone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3,5-Dimethylphenyl)-3’,4’,5’-trifluoropropiophenone typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,5-dimethylphenylboronic acid and 3’,4’,5’-trifluoropropiophenone.

    Suzuki-Miyaura Coupling: The key step in the synthesis is the Suzuki-Miyaura coupling reaction, which involves the palladium-catalyzed cross-coupling of the boronic acid with the trifluoropropiophenone.

    Purification: The resulting product is purified using standard techniques such as column chromatography to obtain the desired compound in high yield and purity.

Industrial Production Methods: For large-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control of reaction conditions and improved efficiency. The use of automated systems and advanced purification techniques can further enhance the scalability of the process.

Chemical Reactions Analysis

Types of Reactions: 3-(3,5-Dimethylphenyl)-3’,4’,5’-trifluoropropiophenone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using reagents like lithium aluminum hydride or sodium borohydride can convert the ketone group to an alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the fluorine atoms.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines in the presence of a base like sodium hydride.

Major Products Formed:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Amines or thiols substituted products.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Its unique structural features make it a valuable intermediate in the synthesis of complex molecules.

Biology: In biological research, 3-(3,5-Dimethylphenyl)-3’,4’,5’-trifluoropropiophenone is studied for its potential as a ligand in receptor binding studies. Its trifluoromethyl group enhances its binding affinity and selectivity towards certain biological targets.

Medicine: The compound is investigated for its potential therapeutic applications, including its use as an anti-inflammatory or anticancer agent. Its ability to modulate specific molecular pathways makes it a promising candidate for drug development.

Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of 3-(3,5-Dimethylphenyl)-3’,4’,5’-trifluoropropiophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes and interact with intracellular targets. The dimethylphenyl group contributes to the compound’s binding affinity and selectivity.

Molecular Targets and Pathways:

    Enzymes: The compound can inhibit or activate specific enzymes involved in metabolic pathways.

    Receptors: It can bind to receptors, modulating their activity and influencing cellular signaling pathways.

Comparison with Similar Compounds

  • 3-(3,5-Dimethylphenyl)-3’,4’,5’-trifluorobenzophenone
  • 3-(3,5-Dimethylphenyl)-3’,4’,5’-trifluoropropiophenol

Uniqueness: 3-(3,5-Dimethylphenyl)-3’,4’,5’-trifluoropropiophenone is unique due to the presence of both trifluoromethyl and dimethylphenyl groups, which confer distinct chemical and biological properties. Compared to similar compounds, it exhibits enhanced stability, reactivity, and binding affinity, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

3-(3,5-dimethylphenyl)-1-(3,4,5-trifluorophenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15F3O/c1-10-5-11(2)7-12(6-10)3-4-16(21)13-8-14(18)17(20)15(19)9-13/h5-9H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DATTYKXRKRFQQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)CCC(=O)C2=CC(=C(C(=C2)F)F)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40644922
Record name 3-(3,5-Dimethylphenyl)-1-(3,4,5-trifluorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40644922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898781-19-6
Record name 1-Propanone, 3-(3,5-dimethylphenyl)-1-(3,4,5-trifluorophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898781-19-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(3,5-Dimethylphenyl)-1-(3,4,5-trifluorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40644922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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